

A Comparative NMR Analysis Guide: 5-(Aminomethyl)-2-fluorobenzonitrile

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2-fluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **5-(Aminomethyl)-2-fluorobenzonitrile**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive predicted ¹H and ¹³C NMR analysis. For comparative context, experimental data for a structurally related compound, 5-Bromo-2-fluorobenzonitrile, is included. This guide is intended to assist in spectral interpretation, quality control, and structural verification for researchers working with these and similar molecules.

Predicted ¹H and ¹³C NMR Data: 5-(Aminomethyl)-2-fluorobenzonitrile

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **5-(Aminomethyl)-2-fluorobenzonitrile**. Predictions are based on established NMR principles and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for **5-(Aminomethyl)-2-fluorobenzonitrile**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 7.65	dd	$J(H3-H4) \approx 8.5$, $J(H3-F) \approx 5.5$
H-4	~ 7.45	t	$J(H4-H3) \approx J(H4-H6) \approx 8.5$
H-6	~ 7.70	dd	$J(H6-H4) \approx 8.5$, $J(H6-F) \approx 2.5$
-CH ₂ -	~ 3.90	s	-
-NH ₂	~ 1.70 (broad)	s	-

Table 2: Predicted ¹³C NMR Data for **5-(Aminomethyl)-2-fluorobenzonitrile**

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to ¹⁹ F)	Coupling Constant (J, Hz)
C-1 (C-CN)	~ 103	d	$J(C1-F) \approx 15$
C-2 (C-F)	~ 164	d	$J(C2-F) \approx 250$
C-3	~ 134	d	$J(C3-F) \approx 8$
C-4	~ 118	d	$J(C4-F) \approx 22$
C-5 (C-CH ₂)	~ 140	d	$J(C5-F) \approx 3$
C-6	~ 132	s	-
-CH ₂ -	~ 45	s	-
-CN	~ 117	s	-

Comparative Experimental NMR Data: 5-Bromo-2-fluorobenzonitrile

For comparison, the following tables present the experimental NMR data for 5-Bromo-2-fluorobenzonitrile, a structurally analogous compound. The primary difference is the substituent at the C-5 position (-CH₂NH₂ vs. -Br), which influences the chemical shifts of the aromatic protons and carbons.

Table 3: Experimental ¹H NMR Data for 5-Bromo-2-fluorobenzonitrile

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.78	dd	$J(H3-H4) = 8.6, J(H3-F) = 4.9$
H-4	7.28	t	$J(H4-H3) = J(H4-H6) = 8.6$
H-6	7.91	dd	$J(H6-H4) = 8.6, J(H6-F) = 2.4$

Table 4: Experimental ¹³C NMR Data for 5-Bromo-2-fluorobenzonitrile

Carbon	Chemical Shift (δ , ppm)
C-1 (C-CN)	102.1 (d, J=11.5 Hz)
C-2 (C-F)	163.5 (d, J=254.8 Hz)
C-3	137.2 (d, J=9.0 Hz)
C-4	118.8 (d, J=25.2 Hz)
C-5 (C-Br)	117.9 (d, J=4.3 Hz)
C-6	134.1 (s)
-CN	115.8 (s)

Note: Experimental data is aggregated from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for small molecules like **5-(Aminomethyl)-2-fluorobenzonitrile** is provided below.

1. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field spectrometer is recommended.
- Temperature: Set the probe temperature to 298 K (25 °C).
- Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
- Pulse Sequence: Use a standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm
 - Pulse Width: Calibrated 90° pulse
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 scans, depending on sample concentration.

3. ^{13}C NMR Acquisition:

- Spectrometer: A 400 MHz or higher field spectrometer (operating at ~100 MHz for ^{13}C).

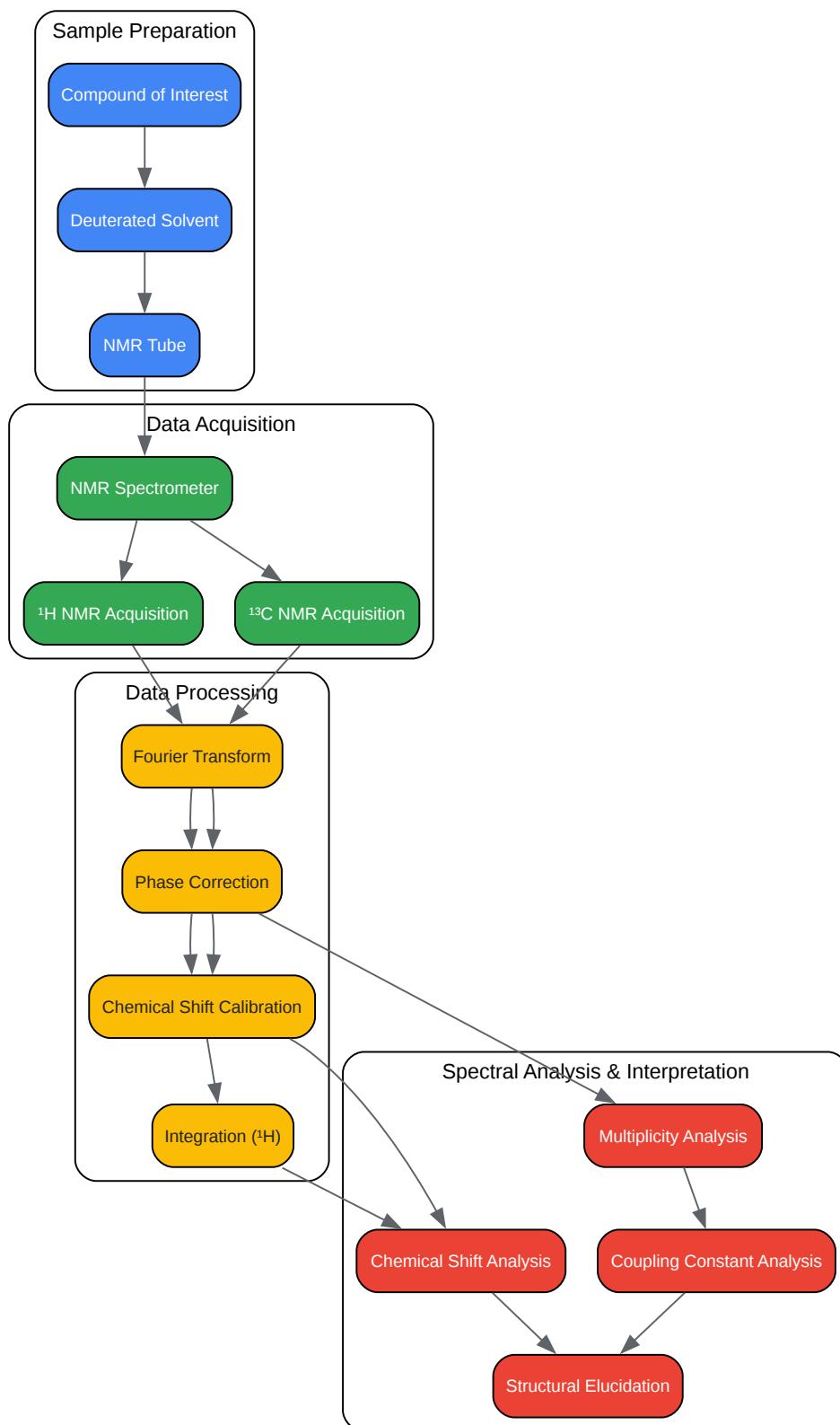
- Pulse Sequence: Use a standard proton-decoupled single-pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: 0 to 220 ppm
 - Pulse Width: 30° flip angle to allow for faster repetition rates.
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.



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NMR Analysis Workflow

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